4-((4-chlorophenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide - 941988-01-8

4-((4-chlorophenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide

Catalog Number: EVT-3095860
CAS Number: 941988-01-8
Molecular Formula: C16H14ClN3O4S2
Molecular Weight: 411.88
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides

Compound Description: This series of compounds features a nitro-substituted heteroaromatic ring attached to the amide group of a 1,3,4-oxadiazole scaffold. The research highlights that the antitubercular activity of these compounds is influenced by the distribution of electron density across the nitro-substituted heteroaromatic ring. Specifically, 1,3,5-oxadiazole derivatives within this series show promise as potential antitubercular agents. []

Relevance: These compounds share the core 1,3,4-oxadiazole ring and amide linkage with 4-((4-chlorophenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide. The variation lies in the substitution pattern on the oxadiazole ring, with the related compounds bearing a nitroheteroaryl group instead of the thiophene and butanesulfonamide moieties present in the target compound. This difference highlights the exploration of diverse substituents on the oxadiazole core to assess their impact on biological activity.

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

Compound Description: This compound features a 1,3,4-oxadiazole core substituted with a methanesulfonamide group at the 2-position and a (2-phenylethenyl)sulfonylmethyl group at the 5-position. The molecule also contains a 4-chlorophenyl substituent. []

Relevance: This compound shares the 1,3,4-oxadiazole ring and the 4-chlorophenyl substituent with 4-((4-chlorophenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide. Both compounds demonstrate the utilization of sulfonamide moieties as substituents, although they differ in the specific sulfonamide group and their attachment points to the oxadiazole ring. Additionally, the related compound lacks the thiophene ring present in the target compound.

N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine

Compound Description: This series of compounds focuses on the 1,3,4-oxadiazole scaffold linked to a pyridin-2-amine moiety through a methylene bridge. The 5-position of the oxadiazole ring is substituted with various aryl or alkyl groups. Several compounds within this series displayed promising antimicrobial and anticancer activities. For example, N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5c), N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5f), and N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5g) exhibited notable antiproliferative activity against various cancer cell lines, including those derived from non-small cell lung cancer. []

Relevance: These compounds share the 1,3,4-oxadiazole core with 4-((4-chlorophenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide. The key distinction lies in the presence of a pyridin-2-amine group connected via a methylene linker in the related compounds, contrasting with the thiophene and butanesulfonamide substituents in the target compound. This variation highlights the exploration of different heterocyclic moieties and linker strategies to optimize biological activity.

2-(4-Chlorophenyl)-5-{3,4-dibutoxy-5-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophen-2-yl}-1,3,4-oxadiazole

Compound Description: This compound features two 1,3,4-oxadiazole rings linked by a 3,4-dibutoxythiophene moiety. Both oxadiazole rings are substituted with a 4-chlorophenyl group. []

Relevance: This compound shares the 1,3,4-oxadiazole ring and the 4-chlorophenyl substituent with 4-((4-chlorophenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide. The presence of two oxadiazole rings and a thiophene ring in the related compound contrasts with the single oxadiazole and thiophene units in the target compound. This structural difference emphasizes the exploration of increased molecular complexity and the incorporation of multiple heterocyclic units to potentially enhance biological activity.

Compound Description: This series of compounds is based on a 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide scaffold, with various N-alkyl or N-aryl substitutions. Many of these compounds displayed significant antimicrobial activity. Importantly, some demonstrated less hemolytic activity, suggesting lower toxicity and potential for further development. []

Relevance: These compounds share the 1,3,4-oxadiazole ring, the 4-chlorophenyl substituent, and a sulfonamide group with 4-((4-chlorophenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide. The primary difference lies in the presence of a thiophene ring in the target compound, which is absent in the related compounds. This structural variation underscores the investigation of diverse substituents at this position to fine-tune biological activity and potentially reduce toxicity.

1-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

Compound Description: This compound incorporates a 1,3,4-oxadiazole ring connected to a 1-(4-chlorophenyl)ethanone moiety via a sulfur atom. It features two 4-chlorophenyl groups within its structure. []

5-[5-(4-Chlorophenyl)isoxazol-3-yl]-N-phenyl-1,3,4-oxadiazol-2-amine

Compound Description: This compound is characterized by a 1,3,4-oxadiazole ring linked to a 5-(4-chlorophenyl)isoxazole moiety. The oxadiazole ring is further substituted with a phenylamine group at the 2-position. []

Relevance: This compound shares the 1,3,4-oxadiazole ring and the 4-chlorophenyl substituent with 4-((4-chlorophenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide. The key difference lies in the presence of an isoxazole ring in the related compound, which is absent in the target compound. This structural variation emphasizes the exploration of different heterocyclic rings and their influence on the overall properties and biological activities of the compounds.

Poly{2-(biphenyl-4-yl)-5-[3,4-didecyloxy-5-(1,3,4-oxadiazol-2-yl)thiophen-2-yl]-1,3,4-oxadiazole}

Compound Description: This compound is a polymer containing a repeating unit with two 1,3,4-oxadiazole rings linked by a 3,4-didecyloxythiophene unit. One of the oxadiazole rings is additionally substituted with a biphenyl group. This polymer demonstrates strong optical limiting properties, making it a potential candidate for optical limiting applications. []

4-methoxy-N-(5-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (4i) and N-(5-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamilde (4p)

Compound Description: These compounds belong to a series of 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group. They showed good nematocidal activity against Bursaphelenchus xylophilus. []

Properties

CAS Number

941988-01-8

Product Name

4-((4-chlorophenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)butanamide

Molecular Formula

C16H14ClN3O4S2

Molecular Weight

411.88

InChI

InChI=1S/C16H14ClN3O4S2/c17-11-5-7-12(8-6-11)26(22,23)10-2-4-14(21)18-16-20-19-15(24-16)13-3-1-9-25-13/h1,3,5-9H,2,4,10H2,(H,18,20,21)

InChI Key

ORVUIJZASSUNLY-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.